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Get Quote

Executive Summary

2-(4-Methoxyphenoxy)ethanimidamide hydrochloride (CAS: 855879-31-1; Free Base CAS:
133915-35-2) is a critical active pharmaceutical ingredient (API) intermediate, frequently

utilized in the synthesis of complex heterocyclic scaffolds such as pteridinones and pyrimidines
[1]. Because the efficacy of downstream coupling reactions depends heavily on the purity and
structural integrity of the amidine functionality, rigorous spectroscopic validation is paramount.

This technical whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance
(NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this
compound. Rather than merely cataloging data points, this guide elucidates the underlying
physicochemical causality behind the observed spectral phenomena, establishing a self-
validating framework for quality control in drug development workflows.
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Chemical Identity & Synthetic Workflow

The target compound features an electron-rich 4-methoxyphenoxy core linked via a methylene
bridge to a highly polar amidinium hydrochloride group. The synthesis typically follows a
modified Pinner reaction sequence [2].

Methyl 2-(4-methoxyphenoxy) Ammonolysis Free Base Amidine HCI Treatment Target API Intermediate
acetimidate (NH3 / EtOH, 10°C) (CAS: 133915-35-2) & Crystallization (CAS: 855879-31-1)

Click to download full resolution via product page

Figure 1: Synthetic workflow and isolation of the hydrochloride salt.

Standardized Protocol: Synthesis & Isolation

To ensure reproducibility and high spectral purity, the following step-by-step methodology must
be adhered to:

Imidate Formation: React 4-methoxyphenoxyacetonitrile with anhydrous methanol in the
presence of catalytic sodium methoxide, followed by neutralization.

o Ammonolysis: Add the resulting methyl 2-(4-methoxyphenoxy)acetimidate to a saturated
solution of ammonia in absolute ethanol maintained at 10°C. Stir for 48 hours at room
temperature.

 Purification: Evaporate excess ammonia under a nitrogen stream. Extract the free base
using dichloromethane and wash with brine.

e Salt Formation: Dissolve the free base in anhydrous diethyl ether and introduce 1.05
equivalents of ethereal HCl at 0°C.

« |solation: Filter the resulting white precipitate, wash with cold ether, and dry under high
vacuum (0.1 mbar) to yield 2-(4-methoxyphenoxy)ethanimidamide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides the most definitive proof of structural connectivity. The data below
is recorded in DMSO-d6 to disrupt intermolecular hydrogen bonding and fully solubilize the
hydrochloride salt.

Quantitative NMR Sample Preparation Protocol

o Desiccation: Dry 15 mg of the synthesized intermediate under high vacuum at 40°C for 12
hours to remove residual ethanol or ambient moisture.

e Solvation: Dissolve the dried compound in 0.6 mL of DMSO-d6 (99.9 atom % D) containing
0.03% v/v Tetramethylsilane (TMS) as an internal reference.

« Filtration: Pass the solution through a 0.22 um PTFE syringe filter directly into a 5 mm NMR
tube to eliminate particulate-induced magnetic field inhomogeneities (line-broadening).

e Acquisition: Acquire spectra at 298 K using a 400 MHz spectrometer (*H: 16 scans; 13C:
1024 scans) with a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration.

'H NMR Data & Mechanistic Causality

The proton spectrum is defined by the symmetry of the aromatic ring and the strong electron-
withdrawing nature of the amidinium group [3].
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Expert Insight:

o Methylene Deshielding: The a-protons (& 4.82) appear significantly downfield compared to
standard ethers. This is driven by the synergistic electron-withdrawing effects of the adjacent
oxygen and the highly polarized amidinium carbon. The formal positive charge delocalized
across the N-C-N system strongly deshields these protons.

o Aromatic Symmetry: The para-substitution of the benzene ring creates a classic AA'BB' spin
system, presenting as two distinct doublets with a characteristic ortho-coupling of ~9.0 Hz.

e Quadrupolar Relaxation: The amidinium protons (o 8.80 and 9.20) appear as broad singlets
due to the quadrupolar moment of the 1*N nuclei and intermediate chemical exchange rates
in DMSO-d6.

13C NMR Data
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Chemical Shift (6, ppm) Carbon Type Assignment

55.4 Primary (CHs) -OCHs

65.8 Secondary (CHz2) -O-CHz2-

114.6 Tertiary (CH) Ar-C (ortho to OMe)
115.8 Tertiary (CH) Ar-C (meta to OMe)
151.2 Quaternary (C) Ar-C (C-OMe)

154.0 Quaternary (C) Ar-C (C-O-CH2)

166.5 Quaternary (C) C=N (Amidinium carbon)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized as a rapid, self-validating checkpoint for functional group conversion,
specifically monitoring the disappearance of the nitrile precursor and the formation of the
amidinium salt.

Key Vibrational Modes (ATR Method)
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Self-Validating QC Metric: The absolute absence of a sharp absorption band at ~2250 cm~1
(C=N stretch) guarantees that no unreacted nitrile starting material remains in the final API
intermediate.

Mass Spectrometry (ESI-MS)

Because 2-(4-Methoxyphenoxy)ethanimidamide hydrochloride dissociates into a pre-
formed amidinium cation in polar solvents, Electrospray lonization (ESI) in positive mode is the
optimal technique. It prevents thermal degradation while providing a highly abundant molecular
ion.

ESI-MS/MS Fragmentation Pathway

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, kinetically
favored fragmentation. The primary pathway involves the cleavage of the C-O ether bond.
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Figure 2: Proposed ESI-MS/MS fragmentation pathways for m/z 181.1.

Mechanistic Causality: The base peak at m/z 181.1 corresponds to the intact [M-Cl]* cation.
When subjected to CID, the charge is retained on the nitrogen-containing fragment due to the
high proton affinity of the amidine group. Consequently, the neutral expulsion of 4-
methoxyphenol (124 Da) yields the highly stable acetamidine cation at m/z 58.0. A secondary,
less dominant pathway involves the loss of ammonia (17 Da), yielding a fragment at m/z 164.1.

Conclusion & Quality Control Standards

For 2-(4-Methoxyphenoxy)ethanimidamide hydrochloride to be cleared for downstream
pharmaceutical synthesis, the analytical batch must meet three non-negotiable criteria:

* NMR: A perfectly integrated AA'BB' system in the *H NMR (4 6.90 and 7.02) with no
extraneous aromatic signals, ensuring the absence of phenolic byproducts.

e |IR: Complete absence of the 2250 cm~1 nitrile band.

e MS: Adominant m/z 181.1 peak in ESI+ with the characteristic m/z 58.0 daughter ion upon
fragmentation.

By adhering to the protocols and causality frameworks outlined in this guide, researchers can
ensure the highest standards of structural integrity and synthetic reliability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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